4-bromo-3-[(3,3,3-trifluoropropoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole
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Overview
Description
4-bromo-3-[(3,3,3-trifluoropropoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole is a synthetic organic compound characterized by the presence of bromine, fluorine, and pyrazole functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3-[(3,3,3-trifluoropropoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole typically involves multiple steps, starting from readily available precursors. The process often includes halogenation, nucleophilic substitution, and cyclization reactions. Specific reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, helps in obtaining the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
4-bromo-3-[(3,3,3-trifluoropropoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the bromine or fluorine atoms, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions are tailored to the specific transformation desired, often involving controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
4-bromo-3-[(3,3,3-trifluoropropoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-bromo-3-[(3,3,3-trifluoropropoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other brominated and fluorinated pyrazoles, such as:
- 4-bromo-3-fluorophenol
- 3-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole
Uniqueness
4-bromo-3-[(3,3,3-trifluoropropoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole is unique due to its specific combination of bromine, fluorine, and pyrazole groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
4-bromo-3-(3,3,3-trifluoropropoxymethyl)-1-(3,3,3-trifluoropropyl)pyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrF6N2O/c11-7-5-19(3-1-9(12,13)14)18-8(7)6-20-4-2-10(15,16)17/h5H,1-4,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXTFBCWUEPCJIN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CCC(F)(F)F)COCCC(F)(F)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrF6N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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